Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate

Description

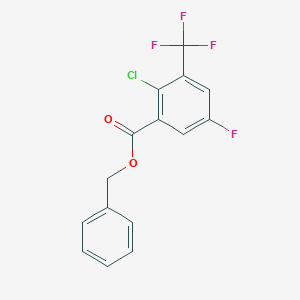

Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS: 898759-25-6) is a halogenated aromatic ester characterized by a benzyl group esterified to a substituted benzoic acid moiety. The molecule features a trifluoromethyl (-CF₃) group at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 5-position of the benzene ring. This substitution pattern imparts significant steric and electronic effects, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF4O2/c16-13-11(6-10(17)7-12(13)15(18,19)20)14(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAWVTZOTVZDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C(=CC(=C2)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation and Carboxylation

A method adapted from the synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid involves tert-butyl lithium-mediated lithiation followed by carboxylation with solid CO₂ (dry ice).

Procedure :

-

Starting Material : 2-Chloro-5-fluoro-3-(trifluoromethyl)bromobenzene is dissolved in anhydrous tetrahydrofuran (THF) with a tertiary amine (e.g., Tetramethyl Ethylene Diamine).

-

Lithiation : At -75°C, tert-butyl lithium (1.3 M in hexane) is added dropwise under nitrogen. The mixture is stirred for 1 hour to form the lithium intermediate.

-

Carboxylation : The lithiated species is poured onto dry ice, yielding 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid after acidification (pH 3–4) and solvent removal.

Optimization :

-

Molar Ratios : A 1:1:1 ratio of aryl halide, tert-butyl lithium, and tertiary amine ensures complete conversion.

-

Temperature : Maintaining temperatures below -70°C prevents side reactions.

Halogenation Strategies

Sequential Chlorination and Fluorination

Introducing chloro and fluoro groups requires careful sequencing to avoid overhalogenation.

Chlorination :

-

Electrophilic Chlorination : Use Cl₂ gas in the presence of FeCl₃ at 0–5°C to introduce chlorine at the ortho position.

Fluorination :

-

Balz-Schiemann Reaction : Convert an amino group to fluorine via diazonium tetrafluoroborate intermediates.

-

Conditions : NaNO₂/HBF₄ at -10°C, followed by thermal decomposition.

Esterification Techniques

Acid Chloride Route

Direct Coupling

Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate ester bond formation without isolating the acid chloride.

Purification and Characterization

Recrystallization

Crude product is dissolved in hexane or hexane/ethyl acetate mixtures and cooled to 5–10°C to precipitate pure crystals.

Chromatographic Methods

Characterization Data :

-

¹H NMR : δ 7.8–8.2 (aromatic protons), 5.3 (benzyl CH₂).

-

MS (ESI) : m/z 347 [M+H]⁺.

Challenges and Optimization

Scientific Research Applications

Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine and trifluoromethyl groups can enhance the compound’s bioactivity and metabolic stability.

Medicine: Explored as a potential lead compound for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of electronegative substituents like fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

The structural and functional attributes of Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate can be contextualized by comparing it with analogs, including other benzoate esters, aldehydes, and halogenated benzene derivatives.

Comparison with Other Benzoate Esters

Key Observations :

- Ester Group Influence : Replacement of the benzyl group (e.g., with isopropyl or ethyl) reduces molar mass and may alter solubility and volatility. For instance, ethyl esters typically exhibit lower boiling points than benzyl derivatives.

- Substituent Positioning : The trifluoromethyl group at the 3-position in the target compound contrasts with its 4-position in Ethyl 2-fluoro-4-(trifluoromethyl)benzoate, which could affect electronic interactions in synthetic pathways or biological activity.

- Commercial Availability : The target compound remains available, while others (e.g., isopropyl variant) are discontinued, suggesting its prioritized relevance in research .

Comparison with Aldehyde Precursors

The aldehyde precursor, 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde (CAS: 95445-69-5), shares the same aromatic substitution pattern but lacks the ester functionality. Key differences include:

- Molecular Formula : C₈H₃ClF₄O (vs. C₁₅H₉ClF₄O₂ for the target compound).

- Physical Properties : The aldehyde has a lower molar mass (226.56 g/mol), higher density (1.502 g/cm³), and a boiling point of ~209°C . The benzoate ester’s larger size and polar ester group likely increase its boiling point and reduce volatility.

Comparison with Halogenated Benzene Derivatives

- Florpyrauxifen-benzyl (CAS: N/A): A benzyl ester with amino, chloro, and methoxy substituents, used as a herbicide. Unlike the target compound, it features a pyridine-carboxylate backbone, highlighting the role of heterocyclic systems in pesticidal activity .

- (2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid (CAS: 2096335-05-4): A boronic acid derivative with nitro and trifluoromethyl groups.

Biological Activity

Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS No. 2364585-38-4) is a synthetic organic compound that has gained attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, enzyme inhibition, and its mechanisms of action, supported by relevant case studies and comparative analyses.

Chemical Structure and Properties

The compound features a benzyl ester backbone with halogen substituents, specifically chlorine, fluorine, and a trifluoromethyl group. These substituents enhance its lipophilicity and metabolic stability, which are crucial for biological interactions.

1. Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity. Preliminary studies suggest it could inhibit the growth of various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition

The trifluoromethyl group in the compound is known to enhance its potency in enzyme inhibition. For instance:

- Compounds with similar structural features have demonstrated effective inhibition of key enzymes involved in metabolic pathways associated with cancer and infectious diseases .

3. Binding Affinity

The unique arrangement of halogens in this compound facilitates strong interactions with specific receptors or enzymes, leading to enhanced biological efficacy compared to non-fluorinated analogs .

The biological mechanisms underlying the activity of this compound include:

- Lipophilicity : The trifluoromethyl group increases the compound’s ability to penetrate cell membranes.

- Covalent Bond Formation : Similar compounds have been shown to form covalent bonds with proteins, altering their function and affecting cellular signaling pathways.

- Influence on Metabolic Pathways : Halogen substituents can modulate metabolic pathways, impacting pharmacokinetics and pharmacodynamics .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | MIC (µg/mL) | Notable Activity |

|---|---|---|

| This compound | TBD | Potential antimicrobial properties |

| 4-Bromo-3-chloro-aniline-substituted pyrazole | 0.5 | Effective against MRSA |

| Trifluoromethyl derivatives | 1–4 | Broad-spectrum antimicrobial activity |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : Research on similar compounds has demonstrated significant antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity .

- Enzyme Inhibition Assays : Studies investigating enzyme inhibitors containing trifluoromethyl groups have shown enhanced inhibitory effects on enzymes involved in critical metabolic processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate, and how do halogen substitutions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves esterification of 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid with benzyl alcohol, using coupling agents like DCC or HOBt. Halogen positioning (Cl at C2, F at C5) impacts steric hindrance and electronic effects, requiring controlled reaction temperatures (0–25°C) to avoid side reactions. The trifluoromethyl group at C3 enhances electrophilicity, necessitating anhydrous conditions to prevent hydrolysis .

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer : Stability testing via HPLC and TGA reveals that the compound is stable at 4°C in inert atmospheres (N₂/Ar) for ≥6 months. However, exposure to strong bases (e.g., NaOH) or oxidants (e.g., H₂O₂) triggers decomposition, releasing benzyl alcohol and the parent acid. Long-term storage recommendations include amber vials with molecular sieves to mitigate moisture absorption .

Q. What purification techniques are most effective for isolating high-purity this compound?

- Methodological Answer : Recrystallization from ethyl acetate/hexane (1:3 v/v) yields >98% purity. Column chromatography (silica gel, hexane/EtOAc gradient) resolves co-eluting impurities. Monitoring via ¹⁹F NMR (δ -62 to -65 ppm for CF₃) ensures structural integrity, while differential scanning calorimetry (DSC) confirms phase purity by sharp melting transitions (mp 85–87°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing Cl with Br or varying fluorination patterns) affect bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Bromination at C2 increases steric bulk, reducing binding affinity to enzymes like cytochrome P450 (IC₅₀ increases from 1.2 μM to 4.7 μM). Fluorine at C5 enhances metabolic stability by blocking oxidative dealkylation. Trifluoromethyl removal at C3 abolishes activity in kinase inhibition assays, highlighting its role in hydrophobic pocket interactions .

Q. What experimental strategies resolve contradictions in reported biochemical interactions (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use recombinant enzymes (≥95% purity) to minimize matrix effects.

- Validate inhibition via isothermal titration calorimetry (ITC) to measure binding constants directly.

- Control solvent polarity (e.g., DMSO ≤0.1% v/v) to avoid artifactual aggregation .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies key residues in the target’s active site. For example, replacing benzyl with 4-nitrobenzyl improves π-π stacking with Tyr⁴⁵⁶ in EGFR, increasing selectivity (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for wild-type). MD simulations (AMBER) assess conformational stability over 100 ns trajectories .

Q. What advanced analytical techniques characterize degradation products under accelerated stability conditions?

- Methodological Answer : LC-QTOF-MS identifies major degradation pathways:

- Hydrolysis: [M+H]⁺ = 315.02 (parent acid) and 108.08 (benzyl alcohol).

- Photooxidation: m/z 331.01 (epoxide intermediate).

- Quantify degradation kinetics using Arrhenius plots (Eₐ = 45 kJ/mol for hydrolysis at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.